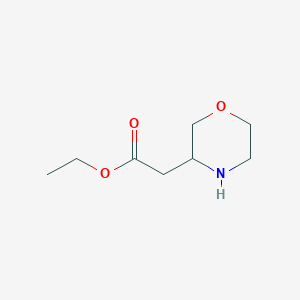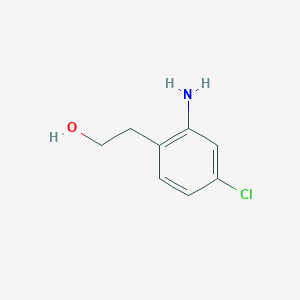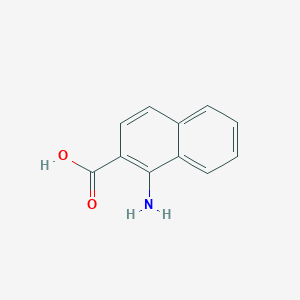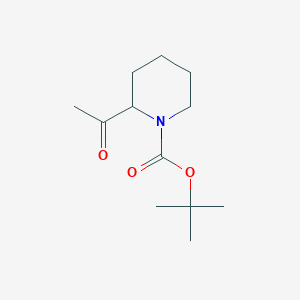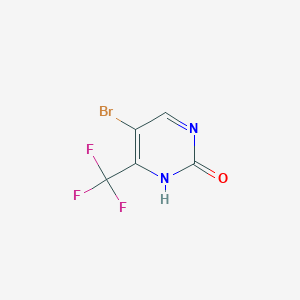
5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are important in various fields, including pharmaceuticals and materials science, due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with bromo and trifluoromethyl substituents, often involves multistep reactions. For instance, the selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones using brominated enones/enaminones has been reported, where the selectivity is influenced by the substituent at the 6-position of the pyrimidine ring . Another example is the synthesis of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones, which are calcium receptor antagonists, highlighting the importance of optimizing pharmacokinetic and pharmacodynamic parameters . Additionally, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines through oxidative cyclization of pyrimidinylhydrazines has been accomplished, demonstrating the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . The optimized geometric structure can be determined using density functional theory (DFT), which provides insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity can be influenced by the substituents on the pyrimidine ring, as seen in the selective alkylation reactions . Nucleophilic substitution reactions are also common, as reported in the preparation of pyrido[4,3-d]pyrimidines from pyrano[4,3-d]pyrimidin-5-ones . The ability to undergo different chemical transformations makes pyrimidine derivatives valuable intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one, are influenced by their molecular structure. The presence of electronegative atoms like bromine and fluorine can affect the compound's polarity, solubility, and reactivity. The trifluoromethyl group, in particular, is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which are desirable in drug design . The antimicrobial activity of some pyrimidine derivatives has also been evaluated, showing variable and modest activities against clinically isolated strains of bacteria and fungi .
Applications De Recherche Scientifique
1. Specific Scientific Field Medicinal Chemistry
3. Detailed Description of the Methods of Application or Experimental Procedures A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The study involved the preparation of novel heterocyclic compound libraries with potential biological activities .
1. Specific Scientific Field Organic Chemistry
3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of pinacol boronic esters involves the reaction of the boronic acid with a suitable alcohol in the presence of a catalyst . The resulting esters can then be used in further reactions, such as the Suzuki-Miyaura cross-coupling .
1. Specific Scientific Field Chemical Synthesis
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the particular synthesis being carried out . In general, “5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one” would be reacted with other reagents under suitable conditions to form the desired product .
Propriétés
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZXTICAJCNCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473594 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one | |
CAS RN |
785777-90-4 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



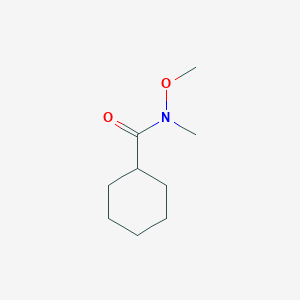
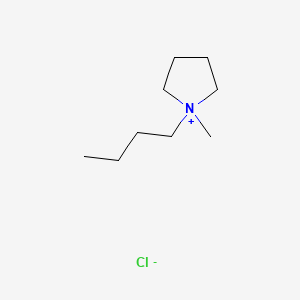
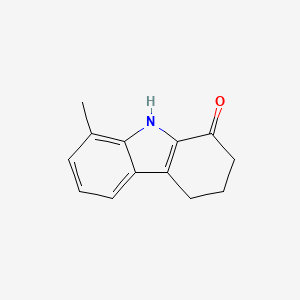
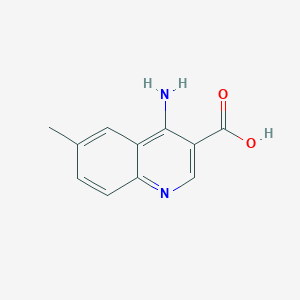
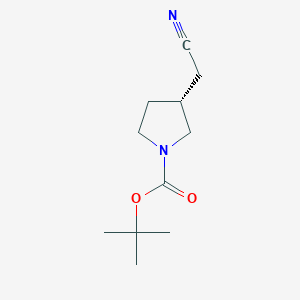
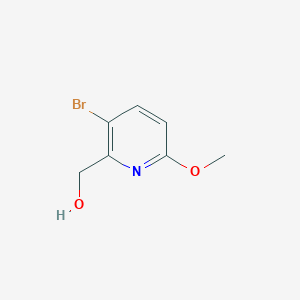
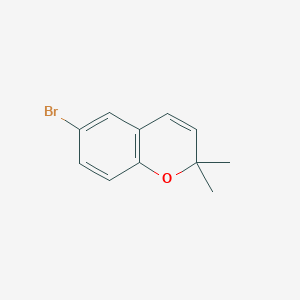
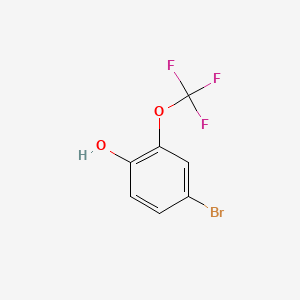
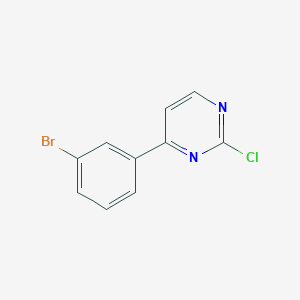
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)
